molecular formula C8H11N3O4 B2382124 Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 1201935-90-1

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No. B2382124
CAS RN: 1201935-90-1
M. Wt: 213.193
InChI Key: ARXZSHOLMCHJKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Ionic Liquid Technologies and Environmental Impact

A significant area of application for related chemicals, such as 1-ethyl-3-methylimidazolium acetate, is in the field of ionic liquid-based technologies. These substances are known for their ability to dissolve a variety of biopolymers, such as cellulose and chitin, making them attractive for industrial applications. However, the environmental impact and toxicity of these compounds are of concern, especially as their use at an industrial scale grows. Research suggests that while some ionic liquids are considered relatively safe, comprehensive toxicity information is crucial for their broader application to predict and control environmental fate effectively (Ostadjoo et al., 2018).

Process Intensification in Chemical Production

Ethyl acetate, closely related to the chemical structure of interest, is extensively used as a solvent in various industries, including paints, coatings, and food products. Research into the ethyl acetate esterification process has highlighted several advantages of process intensification techniques over traditional processes. These include energy savings, reduced capital investment, and enhanced production rates, demonstrating the compound's importance in improving industrial efficiency and sustainability (Patil & Gnanasundaram, 2020).

Synthesis and Applications in Heterocyclic Chemistry

The synthesis and chemistry of pyrazoline derivatives, which are structurally related to Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate, have been extensively reviewed, highlighting their importance as building blocks for the synthesis of a wide range of heterocyclic compounds. These include applications in creating dyes, pharmaceuticals, and agrochemicals, underscoring the versatility and potential of pyrazolines in chemical synthesis (Gomaa & Ali, 2020).

Bioevaluation and Medicinal Chemistry

Despite the exclusion of direct drug-related applications, it's notable that pyrazoline derivatives, akin to Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate, have been the subject of extensive study for their potential medicinal properties. These studies typically focus on the synthesis under various conditions and the subsequent bioevaluation of these compounds, demonstrating their broad utility in developing new pharmaceuticals and therapeutics (Sheetal et al., 2018).

Advanced Materials and Environmental Applications

Ionic liquids and related compounds are also explored for their applications in advanced materials, such as in electrochemical surface finishing and energy storage technologies. Their unique properties are leveraged in various processes, including electroplating and as components in batteries and supercapacitors, indicating the broad applicability of these substances in the development of new materials and energy solutions (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXZSHOLMCHJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

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